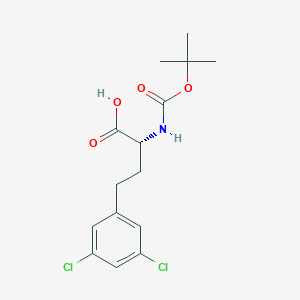

Boc-3,5-dichloro-D-homophenylalanine

Description

Boc-3,5-dichloro-D-homophenylalanine is a synthetic amino acid derivative characterized by its tert-butoxycarbonyl (Boc) protective group, a homophenylalanine backbone (four-carbon chain), and 3,5-dichloro substituents on the phenyl ring. Its molecular formula is C₁₅H₁₉Cl₂NO₄, with a molar mass of 348.22 g/mol and a predicted density of 1.294 g/cm³ . The compound exhibits a carboxylic acid pKa of 3.90, typical for such functional groups, and a high predicted boiling point of 487.9°C, indicative of its thermal stability . This compound is used in peptide synthesis, where the Boc group protects the amino group during solid-phase coupling reactions.

Properties

Molecular Formula |

C15H19Cl2NO4 |

|---|---|

Molecular Weight |

348.2 g/mol |

IUPAC Name |

(2R)-4-(3,5-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

InChI |

InChI=1S/C15H19Cl2NO4/c1-15(2,3)22-14(21)18-12(13(19)20)5-4-9-6-10(16)8-11(17)7-9/h6-8,12H,4-5H2,1-3H3,(H,18,21)(H,19,20)/t12-/m1/s1 |

InChI Key |

WMDXHYBSJWTUFO-GFCCVEGCSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCC1=CC(=CC(=C1)Cl)Cl)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC1=CC(=CC(=C1)Cl)Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Homologation of D-Phenylalanine Derivatives

A key strategy involves extending the side chain of D-phenylalanine via the Arndt-Eistert reaction (Source). This method preserves chirality while adding a methylene group:

- Starting Material : Boc-D-phenylalanine is converted to its mixed anhydride with ethyl chloroformate.

- Diazoketone Formation : Treatment with trimethylsilyldiazomethane yields the diazoketone intermediate.

- Homologation : Silver benzoate-catalyzed rearrangement produces Boc-D-homophenylalanine.

- Chlorination : Electrophilic aromatic substitution with Cl₂/FeCl₃ introduces 3,5-dichloro groups. However, regioselectivity challenges necessitate pre-functionalized precursors (e.g., 3,5-dichlorobenzaldehyde) for efficient synthesis.

Yield : Homologation typically achieves 70–85% yield, while chlorination efficiency depends on directing groups.

Asymmetric Synthesis via Phase Transfer Catalysis

Enantioselective alkylation using pseudoenantiomeric catalysts enables direct access to the D-enantiomer (Source):

- Glycine Schiff Base : A glycine-derived Schiff base (e.g., benzophenone imine) is reacted with 3,5-dichlorobenzyl bromide.

- Catalysis : Maruoka or Ooi catalysts induce asymmetric alkylation, achieving >90% enantiomeric excess (ee).

- Deprotection : Acidic hydrolysis removes the Schiff base, yielding 3,5-dichloro-D-homophenylalanine.

Conditions :

Resolution of Racemic Homophenylalanine

For racemic mixtures, chiral resolving agents like L-di-p-toluoyl tartaric acid (L-DBTA) isolate the D-enantiomer (Source):

- Racemic Synthesis : Strecker reaction of 3,5-dichlorobenzaldehyde yields DL-homophenylalanine nitrile.

- Hydrolysis : LiOH-mediated hydrolysis produces the racemic amino acid.

- Resolution : L-DBTA forms diastereomeric salts in acetone/water, selectively crystallizing the D-enantiomer (45% yield, ee ≥99%).

Boc Protection Methodology

The amino group is protected using di-tert-butyl dicarbonate (Boc₂O) under mild conditions (Source):

- Reaction Setup : 3,5-dichloro-D-homophenylalanine (1 mmol), Boc₂O (2.5 mmol), and guanidine hydrochloride (15 mol%) in ethanol.

- Conditions : Stir at 35–40°C for 6.5 hours.

- Workup : Evaporate solvent, wash with hexane, and recrystallize.

Characterization Data

Critical analytical parameters for Boc-3,5-dichloro-D-homophenylalanine include:

| Property | Value | Method |

|---|---|---|

| Optical Rotation ([α]D²⁰) | +10.0 ± 2° (c = 0.57 in EtOH) | Polarimetry (Source) |

| Melting Point | 234–238°C (decomposition) | DSC (Source) |

| HPLC Purity | ≥95% | RP-HPLC (Source) |

Applications in Peptide Synthesis

This compound enhances peptide stability and receptor binding. Notable examples:

Chemical Reactions Analysis

Types of Reactions

Boc-3,5-dichloro-D-homophenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Deprotection: The major product formed is 3,5-dichloro-D-homophenylalanine.

Peptide Coupling: The major products are peptides containing this compound residues.

Scientific Research Applications

Peptide Synthesis

Boc-3,5-dichloro-D-homophenylalanine serves as a crucial building block in the synthesis of peptides and peptidomimetics. Its incorporation into peptide chains can enhance biological activity and stability, making it particularly useful for creating modified peptides that exhibit improved pharmacological properties.

| Application | Details |

|---|---|

| Peptide Coupling | Used in the formation of peptide bonds to create complex peptide structures. |

| Modified Peptides | Enhances biological activity through structural modifications. |

Drug Development

The compound is instrumental in the pharmaceutical industry for developing novel therapeutic agents. It can be utilized to design enzyme inhibitors and receptor antagonists, particularly in cancer research, where targeted therapies are essential.

| Drug Development Focus | Description |

|---|---|

| Enzyme Inhibitors | Compounds designed to inhibit specific enzymes involved in disease pathways. |

| Receptor Antagonists | Targeting specific receptors to block pathological signaling pathways. |

Biochemical Research

This compound is employed in studies investigating protein-protein interactions and enzyme-substrate specificity. This application is crucial for understanding metabolic pathways and developing treatments for various diseases.

| Research Area | Application |

|---|---|

| Protein Interactions | Analyzing how proteins interact with each other using this amino acid as a probe. |

| Enzyme Specificity | Studying how enzymes recognize and process substrates. |

Material Science

This compound can be incorporated into polymers to create advanced materials with specific properties such as improved thermal stability and mechanical strength.

| Material Properties | Benefits |

|---|---|

| Thermal Stability | Enhanced resistance to heat degradation. |

| Mechanical Strength | Improved durability of materials used in various applications. |

-

Peptide Synthesis Innovations

- Researchers have successfully synthesized novel peptides incorporating this compound, demonstrating enhanced binding affinity to target proteins compared to traditional peptides lacking this modification.

-

Targeted Drug Development

- A study focused on developing a new class of anticancer drugs utilized this compound as a core component, leading to the discovery of compounds that selectively inhibit tumor growth with minimal side effects.

-

Biochemical Interaction Studies

- Investigations into enzyme-substrate interactions revealed that peptides containing this compound exhibited altered kinetics compared to their unmodified counterparts, providing insights into substrate specificity mechanisms.

Mechanism of Action

The mechanism of action of Boc-3,5-dichloro-D-homophenylalanine involves its incorporation into peptides and proteins, where it can influence the structure and function of the resulting molecules. The presence of the dichloro substituents can affect the hydrophobicity and electronic properties of the compound, thereby modulating its interactions with biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Boc-3,5-Dichloro-D-Homophenylalanine vs. Boc-Cys-OH

- Boc-Cys-OH (C₈H₁₅NO₄S, molar mass 221.27 g/mol) is a Boc-protected cysteine derivative. Unlike this compound, it features a thiol (-SH) group instead of a dichlorophenyl ring. This thiol group increases polarity and reactivity, enabling disulfide bond formation in peptides. The Boc group in both compounds serves identical protective roles, but the homophenylalanine backbone in the former provides enhanced steric bulk and lipophilicity due to the extended carbon chain and chlorine substituents .

This compound vs. Boc-3,4-Dehydro-Pro-OH

- Boc-3,4-dehydro-Pro-OH (C₁₀H₁₅NO₄, molar mass 213.23 g/mol) is a proline analog with a rigid, unsaturated pyrrolidine ring. Its cyclic structure contrasts sharply with the linear homophenylalanine backbone, influencing conformational flexibility in peptide chains. The absence of aromatic or halogen substituents reduces its lipophilicity compared to this compound, making it more suitable for hydrophilic peptide regions .

Physicochemical Properties

Biological Activity

Boc-3,5-dichloro-D-homophenylalanine is an amino acid derivative that has garnered attention in biochemical research and pharmaceutical development due to its unique structural properties and biological activities. This article delves into its biological activity, applications in drug development, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its Boc (tert-butyloxycarbonyl) protecting group and the presence of dichloro substituents on the phenyl ring. The compound's molecular formula is , with a molecular weight of 320.2 g/mol . The presence of chlorine atoms enhances its potential interactions with biological targets, making it a valuable compound in medicinal chemistry.

The biological activity of this compound primarily stems from its ability to modulate enzyme activity and protein interactions. It has been studied for its effects on various signaling pathways, particularly those involving the JAK2 (Janus kinase 2) pathway, which is crucial in hematopoiesis and immune response regulation. In cell assays, compounds targeting JAK2 have demonstrated the ability to inhibit downstream signaling pathways, such as STAT (Signal Transducer and Activator of Transcription) phosphorylation .

2. Applications in Drug Development

This compound serves as a building block in peptide synthesis, allowing researchers to create modified peptides that exhibit enhanced biological activity. Its structural features enable the design of novel pharmaceuticals aimed at treating various diseases, including cancer . The compound's ability to interact with specific protein targets makes it a candidate for developing targeted therapies.

Case Studies

- Peptide Synthesis : Researchers have utilized this compound in synthesizing peptides that demonstrate improved efficacy against specific biological targets. For instance, modified peptides incorporating this compound have shown enhanced binding affinity to proteins involved in cancer progression .

- Inhibition Studies : In studies focusing on DPP-4 (Dipeptidyl Peptidase-4) inhibitors, this compound has been evaluated for its potential to lower glucose levels by inhibiting DPP-4 activity. This inhibition is significant for developing treatments for type 2 diabetes .

Data Table: Summary of Biological Activities

Q & A

Q. Methodological Answer :

- Step 1 : Start with D-homophenylalanine as the chiral backbone. Introduce Boc (tert-butoxycarbonyl) protection to the amino group under anhydrous conditions using Boc-anhydride in the presence of a base like triethylamine .

- Step 2 : Chlorinate the aromatic ring at the 3,5-positions using a regioselective electrophilic substitution protocol. Optimize reaction conditions (e.g., Cl₂/FeCl₃ or N-chlorosuccinimide) to avoid over-substitution .

- Step 3 : Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm enantiopurity using chiral HPLC with a cellulose-based stationary phase .

- Validation : Characterize final product via ¹H/¹³C NMR to verify substitution patterns and LC-MS for mass confirmation .

What advanced analytical techniques are optimal for characterizing this compound and ensuring batch-to-batch consistency?

Q. Methodological Answer :

- Primary Techniques :

- Secondary Validation :

How do steric and electronic effects of 3,5-dichloro substitution influence the compound’s conformational stability in solid-state vs. solution?

Q. Methodological Answer :

- Experimental Design :

- Key Findings :

What strategies resolve contradictory bioactivity data for this compound derivatives across assay systems?

Q. Methodological Answer :

- Root-Cause Analysis :

- Cross-Validation :

How to design stability studies for this compound under drug formulation conditions?

Q. Methodological Answer :

- Accelerated Stability Testing :

- Degradation Pathways :

What computational methods predict the reactivity of this compound in peptide synthesis?

Q. Methodological Answer :

- In Silico Modeling :

- Experimental Correlation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.